molecular formula C8HF15 B3153617 1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene CAS No. 7621-51-4

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene

Cat. No.: B3153617
CAS No.: 7621-51-4
M. Wt: 382.07 g/mol
InChI Key: IBDDYNPOMOFBDI-UHFFFAOYSA-N
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Description

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene is a fluorinated alkene with a carbon chain of eight atoms and 15 fluorine substituents. Its structure features a terminal double bond (at position 1) and fluorine atoms distributed across positions 2, 3, 4, 5, 6, 7, and 8, with three fluorines at the terminal carbon (C8). This compound is notable for its partial fluorination, which balances reactivity and stability, making it suitable for applications in fluoropolymer synthesis and specialty chemicals.

Properties

IUPAC Name

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF15/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDDYNPOMOFBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895291
Record name 1-(1,2-Difluoroethenyl)perfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7621-51-4
Record name 1-(1,2-Difluoroethenyl)perfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene typically involves the fluorination of octene derivatives. One common method is the electrochemical fluorination (ECF) process, where octene is subjected to fluorine gas in the presence of an electrolyte solution. This process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired perfluorinated compound. Industrial production methods may also involve the use of fluorinating agents such as cobalt trifluoride or antimony pentafluoride under controlled conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents like lithium aluminum hydride or sodium borohydride.

    Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents like hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield partially fluorinated derivatives, while addition reactions can produce fully saturated compounds.

Scientific Research Applications

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying fluorinated materials.

    Biology: The compound’s hydrophobicity makes it useful in the study of membrane proteins and lipid bilayers.

    Medicine: It is investigated for its potential use in drug delivery systems due to its stability and inertness.

    Industry: The compound is used in the production of fluoropolymers, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene is primarily based on its chemical inertness and stability. The fluorine atoms create a strong electron-withdrawing effect, making the compound resistant to chemical reactions. This property allows it to act as a protective barrier in various applications, such as coatings and lubricants. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Table 1. Structural Comparison of Fluorinated Alkenes

Compound (CAS or Source) Carbon Chain Length Fluorine Count Substituents Double Bond Position
Target Compound 8 15 None 1
Perfluoronon-1-ene (376-22-7, ) 9 18 None 1
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene (336-01-6, ) 8 15 None 1
1-Heptene, 1,2,3,3,4,4,5,5,6,6,7,7-tridecafluoro- (75180-14-2, ) 7 13 None 1
1-(3′-Bromophenyl)-tridecafluorooct-1-ene (Synthetic derivative, ) 8 13 3′-Bromophenyl 1
  • Chain Length: The target compound (C8) bridges shorter (C7, ) and longer (C9, ) fluorinated alkenes. Longer chains (e.g., Perfluoronon-1-ene) generally exhibit higher molecular weights and boiling points.
  • Fluorine Substitution: The target’s 15 fluorines contrast with Perfluoronon-1-ene’s full fluorination (18 F) and the heptene’s 13 F . Partial fluorination in the target allows residual hydrogen atoms, enhancing reactivity compared to perfluorinated analogs.
  • Substituent Diversity: The bromophenyl derivative demonstrates how aromatic groups expand utility in cross-coupling reactions, unlike non-substituted fluorinated alkenes.

Physical Properties

Fluorination significantly impacts physical properties (Table 2).

Table 2. Inferred Physical Properties

Compound Molecular Weight (g/mol)* Boiling Point Trend Solubility
Target Compound ~400 Moderate Hydrophobic
Perfluoronon-1-ene ~462 High Hydrophobic
1-Heptene (13 F) ~350 Low-Moderate Hydrophobic

*Calculated based on molecular formulas inferred from structural data.

  • Boiling Points: Increased fluorine content and chain length elevate boiling points. Perfluoronon-1-ene (C9F18) likely has a higher boiling point than the target (C8F15) due to greater molecular weight and fluorination .
  • Solubility: All fluorinated alkenes are hydrophobic and immiscible with water, as noted in derivatives .

Chemical Reactivity

  • Stability: Perfluoronon-1-ene’s full fluorination confers extreme inertness, while the target’s partial fluorination permits selective reactions (e.g., radical additions).
  • Double Bond Reactivity : Fluorine’s electron-withdrawing effect reduces double bond electron density, favoring nucleophilic attacks. The target’s fluorine arrangement (adjacent to the double bond at C2) may enhance this effect compared to 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene , where C1 fluorination alters electron distribution.
  • Functionalization Potential: Bromophenyl-substituted analogs enable further synthetic modifications, contrasting with non-functionalized alkenes.

Biological Activity

Overview of 1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene

This compound is a fluorinated compound that belongs to the class of perfluoroalkenes. Its unique structure confers distinct chemical and physical properties that make it of interest in various fields including materials science and biochemistry.

  • Molecular Formula : C8F15
  • Molecular Weight : 425.06 g/mol
  • Physical State : Colorless gas or liquid depending on temperature and pressure.

Biological Activity

The biological activity of fluorinated compounds can vary significantly based on their structure. Here are some key aspects:

1. Toxicity and Environmental Impact

  • Many perfluorinated compounds (PFCs), including those similar to pentadecafluorooct-1-ene, have been studied for their toxicity to aquatic organisms and potential bioaccumulation in wildlife.
  • Studies have shown that PFCs can disrupt endocrine functions in various species leading to reproductive and developmental issues.

2. Antimicrobial Properties

3. Applications in Medicine

  • Fluorinated compounds are often explored for their potential use in drug design due to their metabolic stability and ability to modify pharmacokinetic profiles.
  • The presence of fluorine can enhance the lipophilicity of drugs which may improve their absorption and efficacy.

Case Studies and Research Findings

While specific case studies on this compound are sparse in the literature:

  • Environmental Studies : Research has been conducted on the environmental persistence of perfluoroalkyl substances (PFAS), which includes compounds like pentadecafluorooct-1-ene. These studies highlight concerns regarding water contamination and human health risks associated with exposure.
  • Toxicological Assessments : Toxicological assessments have indicated that exposure to various PFCs can lead to adverse health effects in laboratory animals. These findings raise questions about the safety of using such compounds in consumer products.

Summary Table of Biological Activities

Activity TypeDescriptionReference Findings
ToxicityPotential endocrine disruptor; bioaccumulation riskVarious studies on PFAS
AntimicrobialPossible inhibition of bacterial growthLimited data; requires further research
Medicinal ApplicationsEnhanced drug properties due to fluorinationGeneral findings on fluorinated drugs

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene
Reactant of Route 2
Reactant of Route 2
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene

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